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Compound of Interest

Compound Name: Celangulatin C

Cat. No.: B12390426

Introduction

Celangulin V is a naturally occurring sesquiterpene pyridine alkaloid that has garnered
significant interest as a novel botanical insecticide. Its complex polyol ester structure presents
both a challenge for synthesis and an opportunity for the development of potent analogs
through targeted chemical modification. Structure-Activity Relationship (SAR) studies are
crucial in identifying the key structural motifs responsible for its biological activity and in
designing simplified, more potent, and synthetically accessible derivatives. This document
provides detailed protocols and application notes for the synthesis of Celangulin-like
derivatives, focusing on the simplification of the core structure for SAR studies, based on
published methodologies.

Note: The user query specified "Celangulatin C." However, extensive literature searches did
not yield specific information on a compound with this name. Based on the available scientific
literature, it is presumed that the user is interested in the Celangulin family of sesquiterpene
pyridine alkaloids, for which SAR studies and synthetic methodologies have been published.
The following protocols are based on the reported synthesis and SAR of Celangulin V
derivatives.

Core Structural Features and SAR Strategy

Sesquiterpene pyridine alkaloids isolated from the Celastraceae family, such as Celangulin V,
are characterized by a highly oxygenated dihydro-B-agarofuran sesquiterpenoid core linked to
a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.[1][2] SAR studies on these
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complex molecules aim to elucidate the contribution of different structural components to their
biological activity. A common strategy involves the simplification of the complex natural product
to identify the minimal pharmacophore responsible for its activity.

For Celangulin V, a key SAR strategy involves the simplification of its complex polyol ester
structure to more synthetically accessible analogs, such as 1-tetralone derivatives.[3] This
approach allows for the systematic evaluation of the impact of various substituents on
insecticidal activity.

Data Presentation: SAR of Celangulin V Analogs

The following table summarizes the stomach toxicity of synthesized 1-tetralone derivatives
against the third-instar larvae of M. separata at 72 hours, as reported in the structural
simplification study of Celangulin V.[3]
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Compound R* R? R® LCso (mglL)
Celangulin V - - - 132.8
6.1 H H H >500
6.2 4-F H H 189.6
6.3 4-Cl H H 1254
6.4 4-Br H H 101.2
6.5 4-CHs H H 256.3
6.6 4-OCHs H H 312.7
6.7 H 4-F H 98.5
6.8 H 4-Cl H 75.3
6.9 H 4-Br H 65.8
6.10 H 4-CHs H 154.2
6.11 H 4-OCHs H 201.9
6.12 H H 4-F 45.7
6.13 H H 4-Cl 32.1
6.14 H H 4-Br 28.9
6.15 H H 4-CHs 89.3
6.16 H H 4-OCHs 1.3

Experimental Protocols
General Synthetic Protocol for 1-Tetralone Derivatives of
Celangulin V

This protocol describes a general method for the synthesis of 1-tetralone derivatives for SAR

studies, adapted from the reported structural simplification of Celangulin V.[3]

Materials:
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o Substituted 1-tetralone

¢ Substituted benzaldehyde

» Ethanol

e Sodium hydroxide

e Substituted hydroxylamine hydrochloride
e Pyridine

e Dichloromethane (DCM)

« Silica gel for column chromatography

o Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic
stirrers, etc.)

o Rotary evaporator
* NMR spectrometer and mass spectrometer for characterization
Procedure:

o Synthesis of Chalcone Intermediate:

[e]

Dissolve substituted 1-tetralone (1.0 eq) and substituted benzaldehyde (1.1 eq) in ethanol.
o Add a catalytic amount of agueous sodium hydroxide solution.

o Stir the reaction mixture at room temperature for 4-6 hours.

o Monitor the reaction by Thin Layer Chromatography (TLC).

o Upon completion, pour the reaction mixture into ice-cold water.

o Collect the precipitate by filtration, wash with water, and dry to yield the chalcone
intermediate.
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o Purify the crude product by recrystallization or column chromatography if necessary.

o Synthesis of Oxime Ether Derivatives:

Dissolve the chalcone intermediate (1.0 eq) and substituted hydroxylamine hydrochloride
(1.2 eq) in a mixture of ethanol and pyridine.

Reflux the reaction mixture for 6-8 hours.
Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

Dissolve the residue in DCM and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent
system (e.g., petroleum ether/ethyl acetate).

Characterize the final product by *H NMR, 3C NMR, and HRMS.

Protocol for Insecticidal Bioassay (Stomach Toxicity)

This protocol outlines a method for evaluating the stomach toxicity of synthesized compounds

against lepidopteran larvae, such as Mythimna separata.|[3]

Materials:

Synthesized compounds

Third-instar larvae of M. separata

Fresh cabbage leaves

Acetone
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e Triton X-100
o Petri dishes
o Micropipette
Procedure:
e Preparation of Test Solutions:
o Prepare a stock solution of each test compound in acetone.

o Prepare a series of dilutions of the stock solution with distilled water containing 0.1% (v/v)
Triton X-100 to obtain the desired test concentrations.

o Leaf-Dip Bioassay:
o Cut fresh cabbage leaves into discs of approximately 5 cm in diameter.
o Dip each leaf disc into a test solution for 10-15 seconds.
o Allow the leaves to air-dry completely.
o Place one treated leaf disc into a Petri dish.
o Introduce 10 third-instar larvae of M. separata into each Petri dish.
o Use leaf discs dipped in 0.1% Triton X-100 solution as a negative control.

e Incubation and Data Collection:

[¢]

Incubate the Petri dishes at 25 + 1 °C with a 16:8 h (light:dark) photoperiod.

[¢]

Record the number of dead larvae at 24, 48, and 72 hours post-treatment.

[e]

Consider larvae that are unable to move when prodded with a fine brush as dead.

o

Perform three replicates for each concentration.
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o Data Analysis:
o Calculate the corrected mortality for each concentration using Abbott's formula.

o Determine the LCso (median lethal concentration) values and their 95% confidence

intervals using Probit analysis.

Mandatory Visualization
Synthetic Workflow for Celangulin V Analogs

The following diagram illustrates the general two-step synthesis of 1-tetralone-based

Celangulin V analogs.

General synthetic workflow for Celangulin V analogs.
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Caption: General synthetic workflow for Celangulin V analogs.

Logical Flow of a Structure-Activity Relationship (SAR)
Study

This diagram outlines the logical progression of an SAR study for the development of novel

insecticides based on a natural product lead.
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Caption: Logical workflow of an SAR study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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